molecular formula C10H12 B060809 Cyclopentene, 1-ethenyl-2-(1-propynyl)-(9CI) CAS No. 176965-25-6

Cyclopentene, 1-ethenyl-2-(1-propynyl)-(9CI)

Cat. No.: B060809
CAS No.: 176965-25-6
M. Wt: 132.2 g/mol
InChI Key: XLXGERFHSGNDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Vinyl-2-(1-propynyl)cyclopentene is an organic compound with the molecular formula C10H12. It features a cyclopentene ring substituted with a vinyl group and a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinyl-2-(1-propynyl)cyclopentene can be synthesized through the vinylcyclopropane rearrangement. This reaction involves the conversion of a vinyl-substituted cyclopropane ring into a cyclopentene ring. The reaction is typically carried out under thermal conditions, often requiring temperatures above 400°C .

Industrial Production Methods

the vinylcyclopropane rearrangement is a key reaction that can be scaled up for industrial applications, given the appropriate reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-2-(1-propynyl)cyclopentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopentenes, cyclopentanones, and cyclopentadienes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Vinyl-2-(1-propynyl)cyclopentene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Vinyl-2-(1-propynyl)cyclopentene involves its ability to undergo cycloaddition reactions, particularly the [4 + 2] cycloaddition (Diels-Alder reaction). This reaction forms a six-membered ring, which is a key step in the synthesis of various cyclic compounds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the vinyl and propynyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Vinyl-2-(1-propynyl)cyclopentene is unique due to the presence of both vinyl and propynyl groups on the cyclopentene ring. This dual substitution provides the compound with distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

176965-25-6

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-ethenyl-2-prop-1-ynylcyclopentene

InChI

InChI=1S/C10H12/c1-3-6-10-8-5-7-9(10)4-2/h4H,2,5,7-8H2,1H3

InChI Key

XLXGERFHSGNDGG-UHFFFAOYSA-N

SMILES

CC#CC1=C(CCC1)C=C

Canonical SMILES

CC#CC1=C(CCC1)C=C

Synonyms

Cyclopentene, 1-ethenyl-2-(1-propynyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.